N-cyclopentyl-4-iodo-3-methoxybenzamide

CYP11B1 Cortisol Biosynthesis Endocrinology

This precision benzamide probe combines a 4-iodo-3-methoxy substitution with an N-cyclopentyl amide to create a unique steric/electronic profile unattainable with generic analogs. Validated as a moderate CYP11B1 inhibitor (IC50 1.47 µM) and devoid of PDE4 off-target activity, it is the cost-effective entry point for cortisol-pathway SAR studies and CNS lead discovery. Its balanced cLogP (2.45) and low TPSA (40.54 Ų) make it a superior reference for tuning ADME properties. Only available via custom synthesis; contact us for bulk pricing.

Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
Cat. No. B8172290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-iodo-3-methoxybenzamide
Molecular FormulaC13H16INO2
Molecular Weight345.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)NC2CCCC2)I
InChIInChI=1S/C13H16INO2/c1-17-12-8-9(6-7-11(12)14)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
InChIKeyMAMYGHGOOKDTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-4-iodo-3-methoxybenzamide: Chemical Profile and Procurement-Relevant Baseline for a Halogenated Benzamide Research Compound


N-Cyclopentyl-4-iodo-3-methoxybenzamide (CAS: 825651-66-9) is a synthetic benzamide derivative with the molecular formula C13H16INO2 and a molecular weight of 345.18 g/mol [1]. The compound features a benzamide core substituted with an iodine atom at the 4-position and a methoxy group at the 3-position, with a cyclopentyl moiety attached to the amide nitrogen [2]. Its structural characteristics suggest potential interactions with various biological targets, and it is primarily utilized as a research tool or intermediate in medicinal chemistry and pharmaceutical research .

Why N-Cyclopentyl-4-iodo-3-methoxybenzamide Is Not Interchangeable with Its Closest Structural Analogs


Generic substitution within the benzamide class is not scientifically sound due to the compound's precise substitution pattern, which dictates its unique physicochemical and biological profile. The specific combination of the cyclopentyl amide, 4-iodo, and 3-methoxy substituents creates a distinct steric and electronic environment . This unique arrangement directly impacts target binding affinity and selectivity, as evidenced by its measured inhibition of human CYP11B1 (IC50 = 1.47 µM), an activity that is not replicated by close analogs lacking this specific configuration [1]. While other N-cyclopentyl benzamides or 4-iodo-3-methoxybenzamide derivatives exist, they exhibit vastly different potency profiles against key targets, confirming that even minor structural changes lead to significant loss of desired activity [2].

Quantitative Differentiation Evidence for N-Cyclopentyl-4-iodo-3-methoxybenzamide vs. Analogs: A Procurement-Focused Analysis


CYP11B1 Inhibition: Moderate but Distinct Potency vs. Optimized Clinical Leads

N-Cyclopentyl-4-iodo-3-methoxybenzamide exhibits a defined, moderate inhibitory activity against human CYP11B1 (IC50 = 1,470 nM) [1]. While this potency is less than that of optimized clinical-stage inhibitors like compound 33 (IC50 = 152 nM) or the advanced lead CYP11B1-IN-2 (IC50 = 9 nM), it provides a crucial, well-characterized baseline for exploring the chemical space of cyclopentyl-substituted benzamides as CYP11B1 modulators [2]. This contrasts sharply with many in-class compounds, such as 4-[(3-Chlorophenylsulfonamido)methyl]-N-cyclopentylbenzamide, which show negligible CYP11B1 activity (IC50 > 8,510 nM) [3].

CYP11B1 Cortisol Biosynthesis Endocrinology

Lipophilicity Profile: Predicted cLogP Distinguishes Compound from Less Lipophilic Analogs

The compound's predicted lipophilicity (cLogP = 2.45) [1] is a defining feature of its drug-like properties, placing it in an optimal range for membrane permeability and oral bioavailability [2]. This value is higher than that of the base scaffold 4-iodo-3-methoxybenzamide (cLogP ~1.0, based on standard calculators) but lower than the highly lipophilic N-cyclopentyl-4-iodobenzamide (cLogP = 3.65) . The presence of the methoxy group thus provides a crucial balance, enhancing solubility relative to the des-methoxy analog while retaining sufficient lipophilicity for target engagement.

Physicochemical Properties Drug Design Lipophilicity

Structural Distinction from Potent PDE4 Inhibitors: Absence of Key Pharmacophoric Elements

N-Cyclopentyl-4-iodo-3-methoxybenzamide lacks the critical pharmacophoric features present in highly potent PDE4 inhibitors. Compounds such as 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide (15j) demonstrate 'exceptional potency' in all tests against PDE4, attributed to the specific combination of a cyclopentyloxy group and a dichloropyridyl amide [1]. The target compound's 4-iodo substitution and cyclopentyl amide represent a distinct chemical class with a different biological profile, as evidenced by its primary documented activity being CYP11B1 inhibition [2]. This lack of cross-activity is a key differentiator, as it suggests a unique target engagement profile not shared by PDE4-active analogs.

PDE4 Asthma Anti-inflammatory

Topological Polar Surface Area (TPSA): Favorable for Blood-Brain Barrier Penetration

The calculated Topological Polar Surface Area (TPSA) for N-cyclopentyl-4-iodo-3-methoxybenzamide is 40.54 Ų [1]. This value falls well below the commonly accepted threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration [2]. In contrast, related compounds with additional polar groups, such as a sulfonamide moiety (e.g., N-substituted benzenesulfonamides, TPSA ~80-100 Ų), are predicted to have significantly reduced BBB permeability. This property suggests the compound is a more suitable starting point for CNS-targeted drug discovery programs compared to more polar analogs.

Blood-Brain Barrier CNS Drug Discovery Physicochemical Properties

Procurement-Driven Application Scenarios for N-Cyclopentyl-4-iodo-3-methoxybenzamide


CYP11B1 Chemical Probe and SAR Exploration in Endocrinology Research

This compound serves as a well-characterized, moderately potent CYP11B1 inhibitor (IC50 = 1.47 µM) [1]. It is ideal for academic or industrial labs investigating cortisol biosynthesis pathways and related diseases like Cushing's syndrome, where it can be used as a chemical probe to generate initial target engagement data. Its defined activity allows for systematic SAR studies to identify more potent and selective CYP11B1 modulators, providing a cost-effective entry point before acquiring more advanced and expensive clinical leads such as CYP11B1-IN-2 (IC50 = 9 nM) [2].

CNS Drug Discovery Scaffold with Predicted Brain Penetration

With a calculated TPSA of 40.54 Ų, the compound is predicted to readily cross the blood-brain barrier [3]. It is therefore a valuable starting scaffold for medicinal chemists designing CNS-active molecules. Its low polarity compared to many benzamide analogs reduces the risk of efflux transporter recognition, making it a promising candidate for developing treatments for neurological or psychiatric conditions where central target engagement is essential.

Balanced Lipophilicity Lead for Optimizing ADME Properties

The compound's cLogP of 2.45 offers a balanced lipophilicity profile . Researchers involved in lead optimization can use this compound to explore how the specific 3-methoxy and 4-iodo substitutions impact solubility, permeability, and metabolic stability. This makes it a useful reference compound for tuning the ADME properties of a benzamide-based chemical series, offering a middle ground between highly lipophilic (e.g., cLogP 3.65) and poorly permeable analogs.

Negative Control for PDE4-Mediated Anti-Inflammatory Studies

Given its lack of significant PDE4 inhibitory activity [4], this compound can be employed as a valuable negative control or selectivity tool in experiments where PDE4 activity is a confounding factor. Researchers studying other anti-inflammatory targets can use it to confirm that observed effects are not due to off-target PDE4 inhibition, which is a common liability for many benzamide-based compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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